molecular formula C20H18Cl2N4O4S B2444409 N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 891133-51-0

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2444409
CAS RN: 891133-51-0
M. Wt: 481.35
InChI Key: JEEGZUASAIXHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H18Cl2N4O4S and its molecular weight is 481.35. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Study

Researchers have synthesized N-substituted derivatives of 1,3,4-oxadiazole bearing compounds, highlighting their biological activities. The synthesis involved a series of steps leading to compounds that were screened for their antibacterial properties against Gram-negative and Gram-positive bacteria, showing moderate to significant activity (Khalid et al., 2016).

Anticancer Evaluation

A series of N-substituted benzamides incorporating the 1,3,4-oxadiazole moiety were synthesized and evaluated for their anticancer activity against various cancer cell lines. Some compounds demonstrated moderate to excellent anticancer activity, with certain derivatives showing higher activity than the reference drug, etoposide (Ravinaik et al., 2021).

Alzheimer’s Disease Drug Candidates

Derivatives of 3-piperidinyl-1,3,4-oxadiazole were synthesized to evaluate new drug candidates for Alzheimer's disease. These compounds underwent spectral analysis and enzyme inhibition activity screening against the acetylcholinesterase enzyme. Their potential as drug candidates was also assessed through hemolytic activity, indicating some promise in the search for treatments for Alzheimer’s disease (Rehman et al., 2018).

Molecular Interaction Studies

The molecular interaction of a similar antagonist compound with the CB1 cannabinoid receptor was analyzed, providing insights into the conformational preferences and binding mechanisms. This research contributes to understanding the structure-activity relationships critical for designing receptor-targeted therapies (Shim et al., 2002).

Synthesis and Biological Evaluation

A study synthesized a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, screened for their activity against butyrylcholinesterase (BChE) enzyme. This work contributes to the ongoing search for compounds that could potentially treat diseases related to enzyme dysfunction (Khalid et al., 2016).

properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O4S/c21-14-6-9-17(22)16(12-14)19-24-25-20(30-19)23-18(27)13-4-7-15(8-5-13)31(28,29)26-10-2-1-3-11-26/h4-9,12H,1-3,10-11H2,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEGZUASAIXHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.